molecular formula C16H15N3O4S B10925198 (2E)-2-methyl-3-phenyl-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]prop-2-enehydrazide

(2E)-2-methyl-3-phenyl-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]prop-2-enehydrazide

Cat. No.: B10925198
M. Wt: 345.4 g/mol
InChI Key: CHNQXOJKPJVZCC-RRPIPXOHSA-N
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Description

2-METHYL-3-PHENYL-N’~1~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]ACRYLOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazine ring, an acrylhydrazide moiety, and phenyl and methyl groups, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-3-PHENYL-N’~1~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]ACRYLOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazine ring, followed by the introduction of the acrylhydrazide moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-3-PHENYL-N’~1~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]ACRYLOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-METHYL-3-PHENYL-N’~1~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]ACRYLOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHYL-3-PHENYL-N’~1~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]ACRYLOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-METHYL-3-PHENYL-1,3-THIAZINAN-5-YLIDEN: Shares the thiazine ring structure but lacks the acrylhydrazide moiety.

    3-PHENYL-1,3-THIAZINAN-5-YLIDEN: Similar structure but without the methyl group.

    2-METHYL-3-PHENYL-ACRYLOHYDRAZIDE: Contains the acrylhydrazide moiety but lacks the thiazine ring.

Uniqueness

2-METHYL-3-PHENYL-N’~1~-[1-(2,4,6-TRIOXO-1,3-THIAZINAN-5-YLIDEN)ETHYL]ACRYLOHYDRAZIDE is unique due to its combination of a thiazine ring, acrylhydrazide moiety, and phenyl and methyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

(E)-N-[(E)-1-(6-hydroxy-2,4-dioxo-1,3-thiazin-5-yl)ethylideneamino]-2-methyl-3-phenylprop-2-enamide

InChI

InChI=1S/C16H15N3O4S/c1-9(8-11-6-4-3-5-7-11)13(20)19-18-10(2)12-14(21)17-16(23)24-15(12)22/h3-8,22H,1-2H3,(H,19,20)(H,17,21,23)/b9-8+,18-10+

InChI Key

CHNQXOJKPJVZCC-RRPIPXOHSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C(=O)N/N=C(\C)/C2=C(SC(=O)NC2=O)O

Canonical SMILES

CC(=CC1=CC=CC=C1)C(=O)NN=C(C)C2=C(SC(=O)NC2=O)O

Origin of Product

United States

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